1-Phenyl-3-(trifluoromethyl)urea
Description
Properties
CAS No. |
56969-94-9 |
|---|---|
Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-phenyl-3-(trifluoromethyl)urea |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)13-7(14)12-6-4-2-1-3-5-6/h1-5H,(H2,12,13,14) |
InChI Key |
NJWVRDKMHWUFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Agricultural Chemistry | Used as a selective herbicide for controlling weeds with minimal crop damage. |
| Pharmaceutical Development | Serves as a building block for synthesizing pharmaceutical intermediates. |
| Material Science | Incorporated into polymers to enhance thermal stability and chemical resistance. |
| Environmental Research | Studies the impact of agrochemicals on ecosystems and develops safer alternatives. |
| Analytical Chemistry | Acts as a reference standard in various analytical methods. |
Agricultural Chemistry
1-Phenyl-3-(trifluoromethyl)urea is primarily recognized for its role as a herbicide . It effectively controls a wide range of weeds while minimizing damage to crops, making it valuable for sustainable farming practices. Its selectivity allows it to target unwanted vegetation without adversely affecting desired plants, which is crucial for maintaining ecological balance in agricultural settings .
Pharmaceutical Development
In the realm of pharmaceuticals, this compound is utilized in the synthesis of various pharmaceutical intermediates . Its unique structure allows it to participate in chemical reactions that lead to the development of new drugs targeting specific diseases, particularly those related to cancer and inflammation . The trifluoromethyl group enhances the compound's biological activity by influencing molecular interactions within biological systems.
Case Study: Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the urea moiety can enhance its efficacy as an anticancer agent by improving binding affinity to target proteins involved in cancer progression .
Material Science
In material science, this compound is incorporated into polymer formulations to improve their thermal stability and chemical resistance . This application is critical for developing durable materials used in various industries, including construction and consumer goods . The incorporation of this compound into materials can lead to enhanced performance characteristics, making them suitable for demanding applications.
Environmental Research
This compound plays a significant role in environmental research by assessing the impact of agrochemicals on ecosystems. It aids researchers in developing safer alternatives that mitigate environmental risks associated with traditional herbicides and pesticides . Studies focus on understanding the degradation pathways of such compounds in soil and water systems, contributing to better environmental management practices.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard in various analytical methods, ensuring accurate measurements and quality control in laboratories. Its stable chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where precision is paramount .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1-phenyl-3-(trifluoromethyl)urea can be contextualized by comparing it to structurally related diarylurea derivatives. Key differences in substituents, molecular weights, and biological activities are summarized below:
Table 1: Structural and Functional Comparison of Selected Diarylurea Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The position of the trifluoromethyl group (para vs. meta) influences target selectivity. For example, compound 83 (meta-CF₃) showed activity against MCF-7 cells , whereas CTPPU (para-CF₃ with chloro) targeted NSCLC cells .
- Combining CF₃ with halogens (e.g., chlorine in CTPPU) enhances anticancer potency by improving target binding and cellular uptake .
Role of Auxiliary Functional Groups :
- Thiazole-piperazine-hydrazine moieties (e.g., in compounds) improve solubility and pharmacokinetic profiles, though their primary role is as synthetic intermediates .
- Pyridine or quinazoline rings (e.g., compound 24 in ) introduce planar aromatic systems that enhance interactions with kinase ATP-binding pockets .
Enzyme Inhibition Potency: Trifluoromethoxy-phenyl derivatives (e.g., compound 16 in ) exhibit CKX inhibition comparable to dichlorophenyl analogs, with IC₅₀ values in the nanomolar range .
Cytotoxicity and Selectivity :
- Diarylureas with CF₃ groups generally show lower cytotoxicity compared to halogenated analogs, as seen in CRAC channel inhibitors like 1-phenyl-3-(1-phenylethyl)urea () .
Preparation Methods
Reaction Mechanism and Conditions
The general reaction involves:
where Ar represents the phenyl group with a trifluoromethyl substituent.
Key parameters include:
-
Urea excess : A molar ratio of urea-to-aniline ≥1.1 ensures complete conversion.
-
Temperature : Optimal yields are achieved at 180–190°C.
-
Solvent : Non-polar solvents like orthodichlorobenzene prevent side reactions.
Experimental Data from Patent Embodiments
| Parameter | Embodiment 2 | Embodiment 3 |
|---|---|---|
| Reaction Temperature | 180°C | 185–188°C |
| Reaction Time | 4 hours | 10 hours |
| Urea Excess (mol%) | 15% | 45% |
| Yield | 85% | 89% |
| Purity | 98% | 97% |
This method achieves industrial-scale viability with yields exceeding 85% and purity >95%. However, prolonged reaction times and high urea excess necessitate efficient ammonia removal systems.
Carbamoyl Chloride Route
The carbamoyl chloride method, demonstrated in for a related compound, involves reacting 4-(trifluoromethyl)aniline with dimethylcarbamoyl chloride in the presence of triethylamine. While the original study focused on 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, the protocol is adaptable to this compound by substituting phenylcarbamoyl chloride.
Synthetic Procedure
-
Reagents :
-
4-(Trifluoromethyl)aniline (10 mmol)
-
Phenylcarbamoyl chloride (11 mmol)
-
Triethylamine (15 mmol) in anhydrous dichloromethane.
-
-
Conditions : Reflux for 1 hour, followed by aqueous workup and recrystallization from ethyl acetate.
Isotopic Labeling via 13CO2 Incorporation
A novel approach from employs 13CO2 gas to synthesize carbon-labeled ureas. While designed for isotopic studies, the method is applicable to this compound by reacting 4-(trifluoromethyl)phenyl azide with aniline derivatives under CO2 pressure.
General Protocol
Performance Metrics
-
Yield : 85% for analogous compounds.
-
Purity : >90% after flash chromatography.
This method is specialized for isotopic labeling but highlights the versatility of urea synthesis under mild conditions.
Comparative Analysis of Methods
Optimization Challenges and Solutions
-
Ammonia Removal in Urea Condensation :
-
Moisture Sensitivity in Carbamoyl Chloride Route :
-
Cost in Isotopic Labeling :
Q & A
Q. What are the standard synthetic routes for preparing 1-Phenyl-3-(trifluoromethyl)urea derivatives, and how are reaction conditions optimized?
The synthesis typically involves reacting substituted phenyl isocyanates with amines. For example, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea is synthesized by reacting phenyl carbamate derivatives with aminophenol in acetonitrile under reflux (65°C, 1 hour) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base . Optimization includes solvent selection (e.g., acetonitrile vs. toluene), catalyst/base choice (DABCO vs. triethylamine), and temperature control to improve yields (typically 30–50% for similar derivatives) .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key methods include:
- IR spectroscopy : Detects urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹) .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.0 ppm), trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR), and urea NH signals (δ 8.5–10.0 ppm) .
- HPLC : Purity assessment (≥98% purity criteria for bioactive derivatives) .
Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound derivatives?
AutoDock Vina calculates ligand-receptor interactions using scoring functions and grid-based docking. For urea derivatives targeting proteins like STAT3, researchers define the binding pocket coordinates, generate grid maps, and run multithreaded simulations to rank binding modes. Validation involves comparing predicted vs. experimental IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) influence the bioactivity of this compound analogs?
- Trifluoromethyl groups : Enhance metabolic stability and hydrophobic interactions, as seen in STAT3-IN-7 (IC₅₀ = 0.5 μM) .
- Aromatic substituents : Electron-withdrawing groups (e.g., Cl, CF₃) at the meta/para positions improve antiproliferative activity (e.g., derivatives in NCI-60 screens showed GI₅₀ < 10 μM) .
- Heterocyclic linkers : Thiadiazole or pyridine moieties increase solubility and target specificity (e.g., compound 4 in inhibits cancer cell proliferation via thiadiazole-thiol interactions) .
Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines)?
Contradictions may arise from:
- Cell line specificity : STAT3 inhibition efficacy varies with SHP-1 phosphatase expression levels .
- Assay conditions : Differences in serum concentration or incubation time affect compound stability (e.g., urea derivatives degrade faster in serum-rich media) .
- Off-target effects : Use siRNA knockdown or isoform-selective inhibitors to validate target engagement .
Q. What strategies improve the synthetic yield of low-yielding this compound derivatives?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30% → 50% yield for similar ureas) .
- Catalyst screening : Pd/C or zeolites enhance coupling reactions for aryl-urea bonds .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of trifluoromethyl intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
